Titanium, bis[2-(amino-kappaN)benzoato-kappaO](2-aminobenzoato-kappaO)(2-propanolato)-
Description
This titanium complex features a mixed-ligand coordination environment, combining 2-aminobenzoato (anthranilate) and 2-propanolato (isopropoxide) ligands. The anthranilate ligands exhibit κN (amino) and κO (carboxylate) binding modes, forming a chelate structure that enhances stability. The 2-propanolato ligand contributes to the compound’s solubility in organic solvents and modulates its reactivity. Such mixed-ligand titanium complexes are of interest in catalysis, materials science, and pharmaceuticals due to their tunable electronic and steric properties .
Properties
CAS No. |
68492-75-1 |
|---|---|
Molecular Formula |
C24H25N3O7Ti |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-aminobenzoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H7NO2.C3H7O.Ti/c3*8-6-4-2-1-3-5(6)7(9)10;1-3(2)4;/h3*1-4H,8H2,(H,9,10);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
SAMSSZFNDLFVLX-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- typically involves the reaction of titanium tetrachloride with 2-aminobenzoic acid and 2-propanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
TiCl4+2C7H7NO2+C3H8O→Ti(C7H6NO2)2(C3H7O)+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the aminobenzoate or propanolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium coordination compounds with different ligands.
Scientific Research Applications
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This coordination can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Titanium Complexes
Structural and Ligand-Based Comparisons
Titanium complexes with mixed carboxylate/alcoholate ligands are diverse. Below is a comparative analysis of structurally related compounds:
Key Observations:
Ligand Denticity and Stability: The anthranilate ligands in the target compound provide bidentate (N,O) chelation, enhancing thermal and hydrolytic stability compared to monodentate ligands like isooctadecanoato . Acetylacetonato (acac) ligands in CAS 68586-02-7 offer strong κO,O' binding, making the compound water-soluble and suitable for aqueous-phase catalysis .
Solubility Trends: Long-chain carboxylates (e.g., isooctadecanoato) reduce water solubility but improve compatibility with polymers . The target compound’s moderate organic solubility contrasts with the high water solubility of acac-containing analogs, highlighting ligand-driven property modulation .
Catalytic Applications: Anthranilate/propanolato complexes are explored in asymmetric catalysis due to chiral ligand environments, whereas acac/propanolato systems (e.g., CAS 68586-02-7) are used in oxidation reactions .
Functional and Methodological Comparisons
Insights:
- Anthranilate/Propanolato Complexes: Higher enantioselectivity in epoxidation due to chiral ligand geometry .
- Acac/Propanolato Systems: Superior turnover frequencies (TOF) in oxidation reactions, attributed to redox-active acac ligands .
Challenges in Similarity Assessment
As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may overlook functional differences arising from ligand substitution. For example:
Biological Activity
Titanium complexes, particularly those with carboxylate ligands, have garnered attention in the field of medicinal chemistry due to their potential biological activities. One such compound is Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- . This article delves into the biological activity of this compound, examining its synthesis, structural characteristics, and various biological effects supported by case studies and research findings.
Synthesis and Structural Characterization
The synthesis of Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- involves the coordination of titanium with amino benzoate ligands. The structural characterization of such complexes typically employs spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography for precise molecular structure determination.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determines the local environment of nuclei |
| IR | Identifies functional groups |
| UV-Vis | Analyzes electronic transitions |
| X-ray Crystallography | Provides detailed 3D structure |
Anticancer Properties
Research indicates that titanium carboxylate complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the antiproliferative effects of titanium(IV) complexes on human chronic myelogenous leukemia cells (K562) and other cancer types. The mechanisms of action often involve the induction of apoptosis and disruption of cellular metabolism.
Case Study: Cytotoxicity Against K562 Cells
A specific study reported that Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- demonstrated a dose-dependent inhibition of cell proliferation in K562 cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment, indicating a potent anticancer effect.
Antimicrobial Activity
In addition to anticancer properties, titanium complexes have shown promising antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Mechanistic Insights
The biological activity of titanium complexes can be attributed to their ability to form reactive oxygen species (ROS), which play a crucial role in inducing oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis in cancer cells while also affecting microbial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
